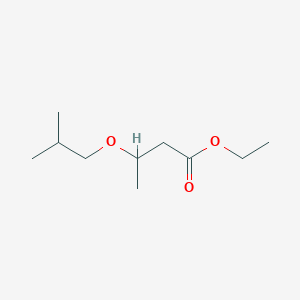
Ethyl 3-(2-methylpropoxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-methylpropoxy)butanoate is an ester compound characterized by its pleasant aroma and is often used in the flavor and fragrance industry. Esters are organic compounds formed by the reaction of an acid and an alcohol, with the elimination of water. This particular ester is known for its fruity scent and is commonly found in various natural and synthetic products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-methylpropoxy)butanoate can be synthesized through the esterification reaction between 3-(2-methylpropoxy)butanoic acid and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and minimize by-products. The use of a continuous distillation process helps in the purification of the ester.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(2-methylpropoxy)butanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding acid and alcohol.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts like sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 3-(2-methylpropoxy)butanoic acid and ethanol.
Reduction: 3-(2-methylpropoxy)butanol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Ethyl 3-(2-methylpropoxy)butanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in natural flavor and fragrance biosynthesis.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Widely used in the flavor and fragrance industry to impart fruity scents to products.
Mécanisme D'action
The mechanism of action of ethyl 3-(2-methylpropoxy)butanoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In chemical reactions, the ester bond is susceptible to nucleophilic attack, which leads to its hydrolysis or transesterification.
Comparaison Avec Des Composés Similaires
Ethyl 3-(2-methylpropoxy)butanoate can be compared with other esters such as:
Ethyl acetate: Known for its sweet, fruity aroma and used as a solvent.
Methyl butyrate: Has a similar fruity scent and is used in flavorings.
Ethyl butanoate: Another ester with a fruity aroma, commonly found in pineapples.
Each of these esters has unique properties and applications, but this compound is distinguished by its specific structure and the particular fruity aroma it imparts.
Propriétés
Formule moléculaire |
C10H20O3 |
|---|---|
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
ethyl 3-(2-methylpropoxy)butanoate |
InChI |
InChI=1S/C10H20O3/c1-5-12-10(11)6-9(4)13-7-8(2)3/h8-9H,5-7H2,1-4H3 |
Clé InChI |
AFDVLIZCZQJNRC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate](/img/structure/B13748967.png)
![5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13748972.png)
![3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13748979.png)
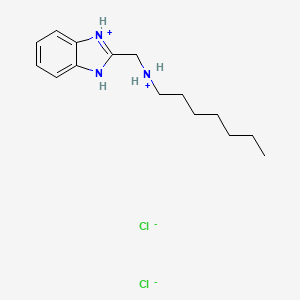
![2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine](/img/structure/B13748987.png)

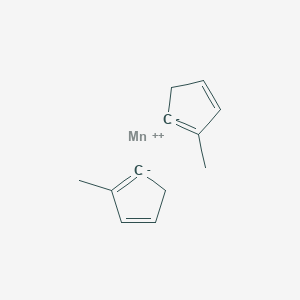
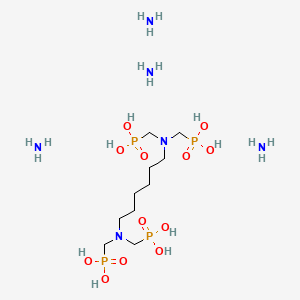
![Dispiro[5.1.5.1]tetradecane-7,14-dithione](/img/structure/B13749003.png)

![Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]-](/img/structure/B13749017.png)
![tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B13749023.png)
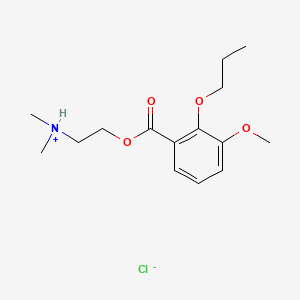
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13749044.png)
